Cas no 897653-12-2 (3-Pyrrolidinol, 4-(1-piperazinyl)-, (3R,4R)-rel-)
3-Pyrrolidinol, 4-(1-piperazinyl)-, (3R,4R)-rel- Chemical and Physical Properties
Names and Identifiers
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- 3-Pyrrolidinol, 4-(1-piperazinyl)-, (3R,4R)-rel-
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- Inchi: 1S/C8H17N3O/c12-8-6-10-5-7(8)11-3-1-9-2-4-11/h7-10,12H,1-6H2/t7-,8-/m1/s1
- InChI Key: XCQKGRUMUUYHMJ-HTQZYQBOSA-N
- SMILES: N1C[C@@H](N2CCNCC2)[C@H](O)C1
3-Pyrrolidinol, 4-(1-piperazinyl)-, (3R,4R)-rel- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-695239-0.05g |
rac-(3R,4R)-4-(piperazin-1-yl)pyrrolidin-3-ol |
897653-12-2 | 0.05g |
$612.0 | 2023-07-07 | ||
| Enamine | EN300-695239-0.1g |
rac-(3R,4R)-4-(piperazin-1-yl)pyrrolidin-3-ol |
897653-12-2 | 0.1g |
$640.0 | 2023-07-07 | ||
| Enamine | EN300-695239-0.25g |
rac-(3R,4R)-4-(piperazin-1-yl)pyrrolidin-3-ol |
897653-12-2 | 0.25g |
$670.0 | 2023-07-07 | ||
| Enamine | EN300-695239-0.5g |
rac-(3R,4R)-4-(piperazin-1-yl)pyrrolidin-3-ol |
897653-12-2 | 0.5g |
$699.0 | 2023-07-07 | ||
| Enamine | EN300-695239-1.0g |
rac-(3R,4R)-4-(piperazin-1-yl)pyrrolidin-3-ol |
897653-12-2 | 1.0g |
$728.0 | 2023-07-07 | ||
| Enamine | EN300-695239-2.5g |
rac-(3R,4R)-4-(piperazin-1-yl)pyrrolidin-3-ol |
897653-12-2 | 2.5g |
$1428.0 | 2023-07-07 | ||
| Enamine | EN300-695239-5.0g |
rac-(3R,4R)-4-(piperazin-1-yl)pyrrolidin-3-ol |
897653-12-2 | 5.0g |
$2110.0 | 2023-07-07 | ||
| Enamine | EN300-695239-10.0g |
rac-(3R,4R)-4-(piperazin-1-yl)pyrrolidin-3-ol |
897653-12-2 | 10.0g |
$3131.0 | 2023-07-07 |
3-Pyrrolidinol, 4-(1-piperazinyl)-, (3R,4R)-rel- Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
Additional information on 3-Pyrrolidinol, 4-(1-piperazinyl)-, (3R,4R)-rel-
3-Pyrrolidinol, 4-(1-piperazinyl)-, (3R,4R)-rel-: A Comprehensive Overview
The compound 3-Pyrrolidinol, 4-(1-piperazinyl)-, (3R,4R)-rel- (CAS No. 897653-12-2) is a fascinating molecule with significant potential in the fields of pharmacology and organic chemistry. This compound is characterized by its unique structural features, which include a pyrrolidinol ring and a piperazine moiety. The stereochemistry at the (3R,4R) configuration adds complexity to its structure and may influence its biological activity.
Recent studies have highlighted the importance of pyrrolidinol derivatives in drug discovery. The presence of the pyrrolidinol ring in this compound provides a rigid framework that can interact with various biological targets. Additionally, the piperazine group is known for its ability to form hydrogen bonds and act as a scaffold for further functionalization. These structural attributes make 3-Pyrrolidinol, 4-(1-piperazinyl)-, (3R,4R)-rel- a promising candidate for exploring novel therapeutic agents.
One of the most intriguing aspects of this compound is its potential as a neurotransmitter receptor modulator. Research has shown that certain derivatives of pyrrolidinol exhibit affinity for GABA receptors, which are critical in regulating neuronal activity. The stereochemistry at the (3R,4R) configuration may play a pivotal role in determining the compound's selectivity and efficacy at these receptor sites. This makes CAS No. 897653-12-2 a valuable tool for investigating the mechanisms underlying neurological disorders such as epilepsy and anxiety.
Another area of interest is the compound's role in enzyme inhibition studies. The piperazine moiety has been shown to interact with protease enzymes, potentially inhibiting their activity. This property could be exploited in the development of antiviral agents or anticancer drugs. Recent advancements in computational chemistry have enabled researchers to model the binding interactions of 3-Pyrrolidinol, 4-(1-piperazinyl)-, (3R,4R)-rel- with various enzyme targets, providing insights into its therapeutic potential.
The synthesis of CAS No. 897653-12-2 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the pyrrolidinol ring through cyclization reactions and the subsequent introduction of the piperazine group via nucleophilic substitution. The stereochemistry at the (3R,4R) configuration is achieved through enantioselective catalysis, ensuring high optical purity of the final product.
In terms of applications, 3-Pyrrolidinol, 4-(1-piperazinyl)-, (3R,4R)-rel- has shown promise in preclinical studies as a potential analgesic agent. Its ability to modulate pain pathways without causing significant side effects makes it an attractive candidate for pain management therapies. Furthermore, ongoing research is exploring its use as a neuroprotective agent, particularly in conditions such as Alzheimer's disease and Parkinson's disease.
The development of novel drug delivery systems for CAS No. 897653-12-2 is another area gaining traction among researchers. By encapsulating this compound within nanocarriers or lipid-based formulations, its bioavailability can be significantly enhanced while minimizing systemic toxicity. These advancements are expected to pave the way for more effective therapeutic interventions in the near future.
In conclusion, 3-Pyrrolidinol, 4-(1-piperazinyl)-, (3R,4R)-rel- (CAS No. 897653-12-2) represents a compelling molecule with diverse applications in pharmacology and organic chemistry. Its unique structure and stereochemistry provide a foundation for exploring innovative therapeutic strategies across various disease states. As research continues to uncover its full potential, this compound stands at the forefront of drug discovery efforts aimed at addressing unmet medical needs.
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